molecular formula C18H23NO4S B497546 (Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 902249-26-7

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine

Cat. No. B497546
CAS RN: 902249-26-7
M. Wt: 349.4g/mol
InChI Key: TVFKJMBOLBISLY-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been widely used in scientific research due to its ability to activate α7 nAChR, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile protecting and activating group for amine synthesis. This group facilitates the sulfonation of amines with excellent yields and provides activated amines that can be alkylated under specific conditions. This demonstrates the utility of sulfonyl groups in amine synthesis, offering stability under basic and reductive conditions and easy removal under certain conditions (Sakamoto et al., 2006).

Aminohydroxylation and Dioxygenation of Olefins

In another study, metal-free intramolecular aminohydroxylation and dioxygenation reactions of unfunctionalized olefins were reported, highlighting the use of N-sulfonyl substrates. These reactions provide an efficient way to synthesize heterocyclic compounds with high yields, demonstrating the potential of sulfonyl compounds in creating complex organic molecules (Liu et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of diaminomethylidene derivatives of β-oxo sulfones showcases their potential as reagents in heterocyclic synthesis and as chelating ligands. This indicates the versatility of sulfonyl compounds in synthesizing heterocyclic structures and their utility in coordination chemistry (Voronkova et al., 2010).

Ligand for Copper-Catalyzed Amination

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This study illustrates the role of sulfonyl compounds in facilitating catalytic reactions, particularly in the amination of cyclic secondary amines, amino acids, and ammonia with moderate to excellent yields (Wang et al., 2015).

Chemiluminescence of Sulfonyl-substituted Compounds

Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence opens up applications in developing light-emitting materials. These studies show how sulfonyl and related groups can be engineered to produce compounds with specific light-emitting properties (Watanabe et al., 2010).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-propoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-2-11-23-17-9-10-18(16-8-4-3-7-15(16)17)24(20,21)19-13-14-6-5-12-22-14/h3-4,7-10,14,19H,2,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKJMBOLBISLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine

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